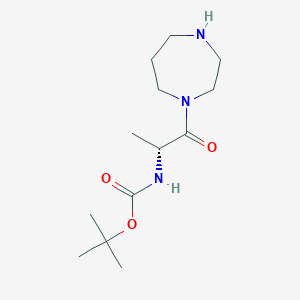
4-cyano-3-iodoBenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by iodine and cyano groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-3-iodobenzoic acid typically involves the iodination of 4-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 4-cyanobenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, various aromatic derivatives, and complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4-Cyano-3-iodobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-cyano-3-iodobenzoic acid depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the cyano group can interact with specific enzymes or receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic Acid: Similar structure but lacks the cyano group.
3-Iodobenzoic Acid: Iodine atom is at a different position on the benzene ring.
4-Cyanobenzoic Acid: Lacks the iodine atom.
Uniqueness
4-Cyano-3-iodobenzoic acid is unique due to the presence of both iodine and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H4INO2 |
|---|---|
Poids moléculaire |
273.03 g/mol |
Nom IUPAC |
4-cyano-3-iodobenzoic acid |
InChI |
InChI=1S/C8H4INO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) |
Clé InChI |
MAPYTADMDDOORV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)







